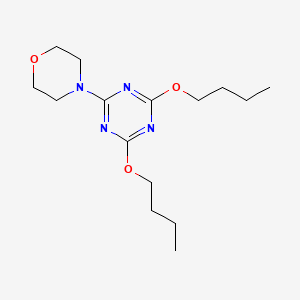![molecular formula C16H20N4 B5570343 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)
1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry. Compounds with similar structures, such as pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and tetrahydrocyclopenta[c]pyrazoles, have been studied for their antimicrobial, anti-inflammatory, and analgesic activities, showcasing the significance of this class of compounds in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves efficient synthetic protocols including 1,3-dipolar cycloadditions, Knoevenagel-Michael cyclocondensation, and intramolecular cyclization reactions. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives are synthesized from reactions involving hydroximoyl chloride with acrylonitrile and acrylamide (Zolfigol et al., 2016).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds reveals the presence of multiple rings, including pyrazole, pyrimidine, and cyclopenta rings, which contribute to the compounds' stability and reactivity. The structures of these compounds are elucidated using techniques such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of atoms and the configuration of the molecules (Rahmouni et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, condensations, and substitutions, highlighting their versatility in synthetic chemistry. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in determining the final products' structure and biological activity (Winters, Teleha, & Sui, 2014).
科学的研究の応用
Synthesis and Antimicrobial Evaluation
Compounds with structures related to 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been synthesized and evaluated for their antimicrobial activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed for their potential use as antibacterial agents. These compounds were synthesized through reactions involving active methylene compounds and showed significant antibacterial activities against various pathogens (Azab, Youssef, & El‐Bordany, 2013).
Anticancer Properties
Research into derivatives of pyrazole and pyrimidine, structures closely related to the specified compound, has revealed potential anticancer properties. Synthesis and evaluation of new pyrazole and pyrimidine derivatives have shown that these compounds exhibit anticancer activities, suggesting their potential use in cancer treatment. Studies have focused on the synthesis of these compounds and their in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Galayev et al., 2015).
Antioxidant Activity
Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, which share structural similarities with the compound , have been designed and synthesized. These compounds were evaluated for their antioxidant potential using DPPH scavenging assays. Some of these synthesized compounds demonstrated significant antioxidant activities, highlighting their potential use in preventing oxidative stress-related diseases (Kaddouri et al., 2020).
将来の方向性
Given the wide range of applications and biological activities of pyrazole compounds, there is significant interest in designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-5-prop-1-en-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-9(2)13-7-14-12(5)19-20(15(14)8-13)16-17-10(3)6-11(4)18-16/h6,13H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMAIWXKKFOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(CC(C3)C(=C)C)C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-5-(prop-1-en-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)
![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)
![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)
![4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)
![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)


![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)


